1-[(4-Nitrophenoxy)acetyl]pyrrolidine
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Overview
Description
1-[(4-Nitrophenoxy)acetyl]pyrrolidine is a synthetic organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an acetyl group, which is further connected to a 4-nitrophenoxy moiety. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-Nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-[(4-Nitrophenoxy)acetyl]pyrrolidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
1-[(4-Nitrophenoxy)acetyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenoxy)acetyl]pyrrolidine: Similar structure but with a methoxy group instead of a nitro group.
1-[(4-Chlorophenoxy)acetyl]pyrrolidine: Contains a chlorine atom instead of a nitro group.
1-[(4-Bromophenoxy)acetyl]pyrrolidine: Contains a bromine atom instead of a nitro group.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFUARYMROWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253325 |
Source
|
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-34-4 |
Source
|
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50508-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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